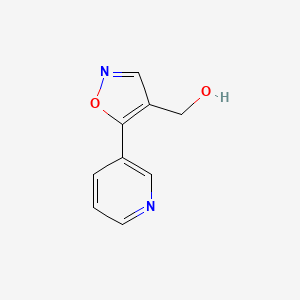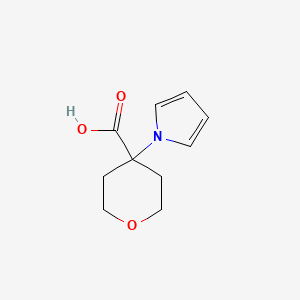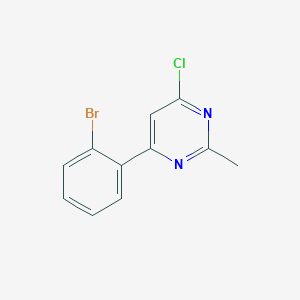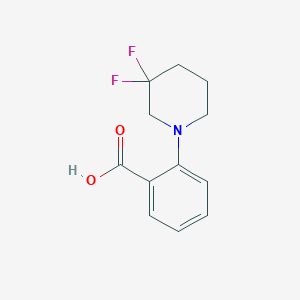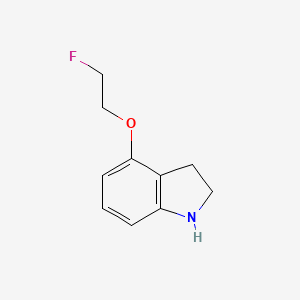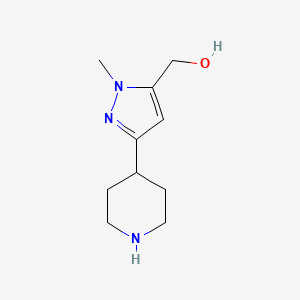
4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, can be achieved through various methods. One common method involves the reaction of amidines with ketones in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound’s structure can be confirmed by mass spectra, 1HNMR, and 13CNMR .Chemical Reactions Analysis
Pyrimidine compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . They can also undergo a ZnCl2-catalyzed three-component coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 267.1 g/mol.Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine heterocycles, including derivatives like 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, hold a significant place in medicinal chemistry due to their role in biological processes. Research demonstrates that these compounds can be synthesized and evaluated for their potential analgesic and anti-inflammatory activities. For instance, novel derivatives of pyrimidine have been developed, showcasing improved anti-inflammatory and analgesic properties. The nature of the substituent in these compounds plays a major role in their efficacy, indicating the importance of pyrimidine derivatives in therapeutic applications (Muralidharan, Raja, & Deepti, 2019).
Role in Antiviral Therapeutics
Pyrimidine derivatives, including those related to this compound, are of interest in antiviral research. Compounds such as 2,4-Diamino-6-hydroxypyrimidines, substituted at position 5, have shown inhibitory activity against retroviruses in cell culture. This highlights the potential of pyrimidine derivatives in the development of new antiviral agents with significant implications in treating retrovirus-related diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated compounds, similar to this compound, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Such derivatives show promising results against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. This research contributes to the development of new antimicrobial and antituberculosis agents, offering potential advancements in treating these infections (Soni & Patel, 2017).
Applications in Nonlinear Optics
The pyrimidine ring is a key component in nonlinear optics (NLO) due to its presence in DNA and RNA. Studies on thiopyrimidine derivatives, closely related to this compound, reveal their potential in NLO applications. This research offers insights into the electronic, linear, and nonlinear optical properties of these compounds, highlighting their significance in optoelectronic and high-tech applications (Hussain et al., 2020).
Direcciones Futuras
The future directions for research on 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine and similar compounds could involve further exploration of their potential biological activities and applications. For instance, there is interest in developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
Propiedades
IUPAC Name |
4-bromo-6-(3-fluoro-4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-7-2-3-8(4-9(7)13)10-5-11(12)15-6-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCHDMPCRHMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







